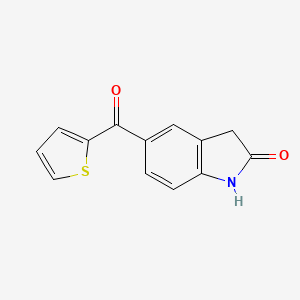

5-(2-Thenoyl)oxindole

Description

5-(2-Thenoyl)oxindole is an oxindole derivative substituted at the 5-position with a 2-thenoyl (2-thiophenecarbonyl) group. Oxindole, a bicyclic structure comprising a benzene ring fused to a pyrrolidin-2-one moiety, serves as a core scaffold in medicinal chemistry due to its versatility in drug design.

Propriétés

Formule moléculaire |

C13H9NO2S |

|---|---|

Poids moléculaire |

243.28 g/mol |

Nom IUPAC |

5-(thiophene-2-carbonyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C13H9NO2S/c15-12-7-9-6-8(3-4-10(9)14-12)13(16)11-2-1-5-17-11/h1-6H,7H2,(H,14,15) |

Clé InChI |

DJUVRTVJSHICLO-UHFFFAOYSA-N |

SMILES canonique |

C1C2=C(C=CC(=C2)C(=O)C3=CC=CS3)NC1=O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biological Activities

5-(2-Thenoyl)oxindole exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that oxindole derivatives can possess significant antibacterial properties. For instance, compounds structurally related to 5-(2-Thenoyl)oxindole have been evaluated against various pathogens, demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : The antioxidant capacity of oxindoles has been documented, with 5-(2-Thenoyl)oxindole showing potential in scavenging free radicals, which may contribute to its therapeutic effects .

- Anticancer Potential : Research indicates that oxindole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of 5-(2-Thenoyl)oxindole with cancer-related molecular targets are under investigation .

Antimicrobial Studies

A study assessing the antimicrobial efficacy of various oxindole derivatives found that compounds similar to 5-(2-Thenoyl)oxindole exhibited significant inhibition against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, revealing promising results that warrant further exploration .

Antioxidant Activity Assessment

In vitro assays utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that derivatives like 5-(2-Thenoyl)oxindole possess notable radical scavenging abilities. Such properties are crucial for developing therapeutic agents aimed at oxidative stress-related conditions .

Comparative Analysis with Related Compounds

To highlight the uniqueness of 5-(2-Thenoyl)oxindole, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Chloro-3-(2-thiophenyl)-2-oxindole | Contains a thiophenyl group | Exhibits distinct electronic properties |

| 3-(2-Furoyl)-2-oxindole | Contains a furoyl group | Displays different solubility and reactivity |

| 5-Fluoro-3-methyl-1,3-dihydrooxindole | Fluorinated derivative | Potentially enhanced metabolic stability |

| 5-Chloro-3-(2-furanoyl)-2-oxindole | Contains a furanoyl group | May exhibit unique interactions with biological targets |

The specific substitution pattern in 5-(2-Thenoyl)oxindole enhances its biological activity compared to other oxindoles, indicating its potential as a lead compound for drug development.

Analyse Des Réactions Chimiques

Acylation of 2-Oxindole Precursors

5-(2-Thenoyl)oxindoles are typically synthesized via nucleophilic acyl substitution or condensation reactions :

-

Reagents : 2-Oxindole derivatives react with 2-thenoyl chloride or ethyl 2-thenoate under basic conditions (e.g., triethylamine, pyridine) in solvents like dichloromethane or toluene .

-

Example :

Post-Synthetic Modifications

-

Hydrogenolysis : Thioether intermediates (e.g., 5-fluoro-3-methylthio-2-oxindole) are treated with Raney nickel in ethanol to remove sulfur groups, yielding unsubstituted oxindoles .

Acylation Pathway

-

Activation : The 2-thenoyl group is introduced via acid chloride or ester intermediates.

-

Nucleophilic Attack : The enolate form of 2-oxindole attacks the electrophilic carbonyl carbon of the thenoyl reagent.

-

Deprotonation : Base-mediated deprotonation stabilizes the intermediate.

Critical Factors :

-

Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates .

-

Temperature : Reactions often proceed at reflux (e.g., 80°C in toluene) .

Spectroscopic Analysis

-

1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for thiophene and oxindole rings) and carbonyl resonances (δ 165–170 ppm in 13C NMR ) .

-

Mass Spectrometry : Molecular ion peaks ([M+H]+) align with calculated molecular weights (e.g., m/z 275 for 5-fluoro-3-(2-thenoyl)-2-oxindole) .

Purification Techniques

-

Recrystallization : Products are purified using ethanol or acetone/water mixtures .

-

Chromatography : Flash silica gel chromatography isolates intermediates (e.g., 3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one) .

Anticancer Activity

-

Compound 3g (a 5-fluoro-2-oxindole-thiazole derivative) exhibits GI >70% against 8 cancer types, including breast (T-47D: GI = 96.17%) and lung (HOP-92: GI = 95.95%) .

-

Mechanism : Inhibition of VEGFR2 via hydrogen bonding with Cys919 and hydrophobic interactions .

Antiglaucoma Potential

-

5-Amino-2-oxindole derivatives reduce intraocular pressure by 24% in rabbits, outperforming timolol (18%) .

Stability and Reactivity

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxindole Derivatives

Structural and Functional Group Analysis

Table 1: Key Oxindole Derivatives and Their Substitutions

Key Observations:

- This contrasts with 5-hydroxyoxindole, where the -OH group participates in hydrogen bonding .

- Hydrophobicity : The thiophene ring enhances lipophilicity compared to polar substituents like -OH or -Cl, favoring penetration into hydrophobic enzyme pockets .

Challenges:

- The synthesis of 5-(2-Thenoyl)oxindole likely involves complex acylation steps, as seen in related benzimidazole derivatives (e.g., 5-(2-thenoyl)benzofuroxan in ). This contrasts with simpler alkylation methods used for 5-(2-chloroethyl)oxindole .

Kinase Inhibition:

- GSK-3β Inhibitors: Oxindole derivatives with C3 substitutions (e.g., 3-hydroxy-3-alkyl groups) show nanomolar affinity for GSK-3β, a target in Alzheimer’s disease. While 5-(2-Thenoyl)oxindole’s C5 substitution may reduce direct binding to GSK-3β, its aromatic group could enhance selectivity for other kinases .

- BTK Inhibitors: Sulfonamide-substituted oxindoles (e.g., sunitinib analogs) exhibit potent BTK inhibition. The 2-thenoyl group’s sulfur atom may mimic sulfonamide interactions, though this requires validation .

Enzyme Modulation:

- IDO1 Inhibition: 5-Chloroisatin derivatives inhibit IDO1 (IC50 ~1–10 µM), but 5-(2-Thenoyl)oxindole’s bulky substituent may hinder fit into IDO1’s active site, suggesting divergent applications .

Pharmacological Potential and Limitations

- Advantages of 5-(2-Thenoyl)oxindole: Enhanced hydrophobicity improves blood-brain barrier penetration, relevant for CNS targets like GSK-3β . Aromatic interactions may boost binding to ATP pockets in kinases .

- Limitations: Synthetic complexity compared to simpler derivatives (e.g., 5-chloroethyl oxindole) . Limited solubility due to the thiophene group, requiring formulation optimization.

Méthodes De Préparation

Reaction Conditions and Procedure

-

Reagents :

-

1-Ethyloxindole (1.0 equiv)

-

2-Thenoyl chloride (1.1 equiv)

-

Aluminum chloride (AlCl₃, 1.2 equiv) as a Lewis acid catalyst

-

Nitrobenzene as a solvent

-

-

Process :

-

2-Thenoyl chloride and AlCl₃ are combined in nitrobenzene at 0–5°C under inert atmosphere.

-

1-Ethyloxindole is added gradually, followed by heating to 50–60°C for 6–8 hours.

-

The reaction is quenched with ice-cold hydrochloric acid (HCl), and the product is extracted into dichloromethane.

-

Crude material is recrystallized from ethanol to yield pure 1-ethyl-5-(2-thenoyl)oxindole.

-

Mechanistic Insights

The AlCl₃ activates 2-thenoyl chloride to form a reactive acylium ion, which undergoes electrophilic attack at the 5-position of the oxindole ring. The 1-ethyl group acts as a protecting group, preventing N-acylation and directing substitution to the aromatic ring.

Key Data

| Parameter | Value |

|---|---|

| Yield | ~65–70% |

| Reaction Temperature | 50–60°C |

| Catalyst Loading | 1.2 equiv AlCl₃ |

Microwave-Assisted Synthesis

Building on green chemistry principles from spiro-oxindole syntheses, microwave irradiation can accelerate the acylation step:

Optimized Protocol

-

Reagents :

-

Oxindole (1.0 equiv)

-

2-Thenoyl chloride (1.5 equiv)

-

ZnCl₂ (0.5 equiv) as a mild Lewis acid

-

Solvent-free conditions

-

-

Procedure :

-

Reagents are mixed and subjected to microwave irradiation (300 W, 100°C) for 15–20 minutes.

-

The product is purified via flash chromatography (hexane/ethyl acetate).

-

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | ~75% |

| Reaction Time | 20 minutes |

| Temperature | 100°C |

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield | Time | Complexity |

|---|---|---|---|

| Friedel-Crafts | 65–70% | 6–8 hours | Moderate |

| Directed Metalation | 50–60% | 12+ hours | High |

| Microwave-Assisted | 75% | 20 minutes | Low |

Critical Considerations

-

Catalyst Choice : AlCl₃ offers high activity but generates stoichiometric waste. ZnCl₂ in microwave methods aligns with greener protocols.

-

Positional Selectivity : Protecting groups (e.g., 1-ethyl) are essential to prevent competing N-acylation.

Scalability and Industrial Applications

The Friedel-Crafts method is favored for large-scale production due to operational simplicity. Patent WO2012020424A1 highlights analogous acylation processes for antipsychotic intermediates, validating the robustness of this approach under reflux conditions. Key industrial adaptations include:

Q & A

Q. What statistical methods are appropriate for analyzing dose-response or kinetic data in studies involving 5-(2-Thenoyl)oxindole?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC/IC. For kinetic studies, apply Michaelis-Menten or time-dependent inhibition models. Use bootstrap resampling to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.